3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-5-4-6-19(13-17)15-29-16-23-25(20-8-10-21(30-3)11-9-20)27-28-26(23)22-14-18(2)7-12-24(22)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGXFHBDNEVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives under reflux conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-(4-Methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues:
Key Observations:
- Lipophilicity (XLogP3) : The target compound (XLogP3 ~4.9) balances solubility and membrane permeability. Ethoxy (Compound , XLogP3 5.2) and fluorophenyl (Compound , XLogP3 4.7) substituents alter logP significantly.
- Bioactivity : Fluorine (electron-withdrawing) in improves receptor binding, while methoxy (electron-donating) in the target may optimize π-π stacking in enzyme pockets .
Pharmacological Profiles
- Anticancer Activity : The target compound’s 4-MeOPh group may inhibit topoisomerase II, akin to ellipticine analogues . Methyl groups (e.g., 8-Me) enhance metabolic stability compared to ethoxy derivatives .
- Receptor Affinity : The 3-(4-MeOPh) moiety in the target shows higher benzodiazepine receptor binding (Ki ~15 nM) vs. 3-Ph analogues (Ki ~50 nM) .
- Selectivity : Fluorophenyl derivatives (e.g., ) exhibit >100-fold selectivity for NTR1 over NTR2, whereas methoxy variants may lack this specificity .
Biological Activity
3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazoloquinoline core with methoxy and methyl substituents that may influence its biological activity. The compound's specific configuration allows for interactions with various biological targets, which will be discussed in detail.
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. A study evaluated a series of quinoline derivatives, including those with pyrazole moieties, for their antibacterial and antifungal activities. The results suggested that certain compounds showed moderate to high activity against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. One study reported that certain derivatives demonstrated selective cytotoxicity against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines, suggesting a promising avenue for further development in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinoline derivatives have also been investigated. A study focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells found that specific derivatives exhibited significant inhibition comparable to established anti-inflammatory agents . This suggests potential therapeutic applications in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in inflammation and cancer progression, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of these compounds, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have documented the efficacy of pyrazoloquinoline derivatives in various biological assays:
- Anticancer Study : A derivative with a similar structure was evaluated for its cytotoxic effects on human cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds. Treatment with selected derivatives resulted in reduced edema and inflammatory markers compared to control groups .
Q & A
Basic: What are the standard synthetic routes for 3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach starts with halogenated quinoline precursors (e.g., 2,4-dichloroquinoline-3-carbonitrile) , followed by sequential substitution reactions. For instance:
Alkylation/arylation : Introduce the 3-(4-methoxyphenyl) group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF).
Pyrazole ring formation : Cyclocondensation with hydrazine derivatives or hydrazine hydrate to form the pyrazole moiety, as seen in analogous pyrazoloquinoline syntheses .
Functionalization : Install the 5-[(3-methylphenyl)methyl] group via alkylation using 3-methylbenzyl bromide.
Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (methanol/water) .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons in pyrazoloquinoline core).
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₈H₂₅N₃O).
- Crystallography : Single-crystal X-ray diffraction (recrystallized from methanol) resolves ambiguities in regiochemistry, as demonstrated for related pyrazoloquinolines .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA).
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
Reactivity analysis : Identify electrophilic/nucleophilic sites on the quinoline scaffold to guide substitution sequences .
Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. DMSO) for SNAr reactions.
Kinetic modeling : Microkinetic models derived from computed activation energies prioritize high-yield conditions.
Experimental validation via Design of Experiments (DoE) reduces trial-and-error, as per ICReDD’s reaction design framework .
Advanced: What strategies address contradictory data in biological activity studies?
Answer:
Contradictions (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Aggregation artifacts : Use dynamic light scattering (DLS) to rule out colloidal aggregation.
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to assess degradation.
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding.
Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: How can researchers elucidate the mechanism of action for this compound in cancer models?
Answer:
A tiered experimental design is recommended:
Target identification :
- Chemical proteomics : Use immobilized compound pulldowns with LC-MS/MS to capture binding proteins.
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance.
Pathway analysis : RNA-seq or phosphoproteomics (e.g., using SILAC labeling) map signaling perturbations.
In vivo validation : PDX models with pharmacokinetic monitoring (plasma/tissue LC-MS) confirm target engagement .
Advanced: What analytical challenges arise in stability studies, and how are they mitigated?
Answer:
Key issues include:
- Photodegradation : Conduct accelerated stability testing under ICH Q1B guidelines (UV-vis exposure at 25°C/60% RH).
- Hydrolytic cleavage : Use pH-varied buffers (1–13) with UPLC-MS to track degradation products.
- Oxidative susceptibility : Add antioxidants (e.g., BHT) during storage and analyze by GC-MS for peroxide formation.
Stability-indicating methods (e.g., gradient HPLC with charged aerosol detection) enhance sensitivity for low-abundance degradants .
Advanced: How can regioselectivity issues during functionalization be resolved?
Answer:
Regioselectivity in pyrazoloquinoline systems is influenced by:
- Directing groups : Install temporary protecting groups (e.g., phthalimide) to block undesired positions, as shown in analogous 8-aminoquinoline syntheses .
- Metal catalysis : Use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂/PCy₃) for site-specific arylations.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SNAr at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
